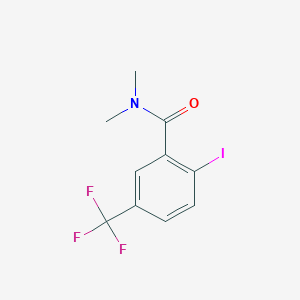

2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

2-iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3INO/c1-15(2)9(16)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGZQYNANSFZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the iodination of a suitable precursor, followed by the introduction of the trifluoromethyl group and the dimethylamino group. One common method involves the reaction of 2-iodo-5-(trifluoromethyl)benzoic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The trifluoromethyl group can engage in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

Coupling Products: Complex aromatic compounds with extended conjugation or additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a pivotal building block in the synthesis of pharmaceuticals, especially those targeting specific biological pathways. Its structural components, particularly the trifluoromethyl and iodo groups, enhance its binding affinity to various molecular targets, making it a candidate for drug development against diseases such as malaria and tuberculosis.

Case Study: Antimalarial Activity

Research has indicated that derivatives of benzamides, including those similar to 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide, exhibit promising antiplasmodial activity against Plasmodium falciparum. In a study, a series of benzamide derivatives were synthesized and tested, revealing that specific substitutions significantly influenced their efficacy and cytotoxicity profiles. For instance, compounds with a 4-fluorophenoxy moiety demonstrated enhanced activity against the NF54 strain of P. falciparum with an IC50 value as low as 0.269 µM, indicating the potential for developing effective antimalarial agents from this class of compounds .

Biological Research

Mechanism of Action

The compound's mechanism involves interactions with enzymes and receptors critical in various biological processes. The iodine atom facilitates halogen bonding, which can stabilize interactions with target proteins, while the trifluoromethyl group improves metabolic stability and bioavailability. This dual functionality allows for the modulation of biological pathways that may be disrupted in disease states.

Material Science

Specialty Chemicals

In material science, this compound is utilized in the development of specialty chemicals. Its unique properties lend themselves to applications in creating materials with specific thermal and chemical resistances. The trifluoromethyl group contributes to the compound's hydrophobic characteristics, which can be advantageous in formulating coatings and polymers that require water repellency.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for optimizing their pharmacological properties. SAR studies have shown that modifications to the benzamide structure can lead to significant variations in biological activity. For instance, altering substituents on the aromatic ring impacts both potency and selectivity against target pathogens or receptors .

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Chemical Structure | Iodo and trifluoromethyl substitutions | Varies based on specific derivatives |

| IC50 against P. falciparum | ~0.269 µM (high activity) | Varies; some derivatives show lower activity |

| Mechanism of Action | Enzyme inhibition via halogen bonding | Similar mechanisms observed across related compounds |

| Applications | Antimalarial agents, specialty chemicals | Antitubercular agents, anti-inflammatory drugs |

Mechanism of Action

The mechanism of action of 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its trifluoromethyl and dimethylamino groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide)

- Key Differences: Fluopyram replaces the 2-iodo group with a pyridinyl-ethyl chain and retains a 2-(trifluoromethyl)benzamide core.

- Functional Impact: Fluopyram is a broad-spectrum fungicide, where the pyridinyl group enhances binding to fungal targets like succinate dehydrogenase .

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

- Key Differences :

- Contains chloro and methylsulfanyl groups at positions 2 and 3, respectively, and a tetrazolyl amine substitution.

- Functional Impact :

3-Bromo-5-fluoro-2-iodo-N-methylbenzamide

- Key Differences :

- Features bromo and fluoro substituents at positions 3 and 5, with an N-methyl amide.

- The N,N-dimethyl group in the target compound increases lipophilicity (higher logP), favoring blood-brain barrier penetration in neurological targets .

Electronic and Steric Effects

- Key Observations: The 2-iodo group in the target compound provides strong inductive (-I) effects, polarizing the benzene ring and enhancing electrophilic aromatic substitution reactivity. N,N-dimethyl substitution reduces hydrogen-bond donor capacity (0 H-bond donors vs. 1 in N-methyl analogs), impacting solubility and protein binding .

Metabolic and Environmental Stability

Biological Activity

2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure

The compound features a benzamide core with an iodine atom and a trifluoromethyl group, which significantly influence its biological properties. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom may participate in halogen bonding interactions, facilitating binding to target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-iodo-5-(trifluoromethyl)benzoic acid with dimethylamine under controlled conditions. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced potency or selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-N,N-dimethyl-5-(trifluoromethyl)benzamide, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves coupling reactions between iodinated benzoyl chloride derivatives and dimethylamine. Key steps include:

- Halogenation : Introduce iodine at the 2-position via electrophilic substitution using iodine monochloride (ICl) in acetic acid .

- Amide Formation : React with dimethylamine under Schotten-Baumann conditions (e.g., using a biphasic system of NaOH and dichloromethane) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine) critically impact yield and purity .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C5, iodine at C2) and dimethylamide protons (δ ~2.9–3.1 ppm) .

- LC-MS : Electrospray ionization (ESI) in positive mode detects molecular ion peaks ([M+H]) and confirms purity (>95% via UV absorption at 254 nm) .

- Elemental Analysis : Validate empirical formula (CHFINO) with ≤0.3% deviation .

Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Disk Diffusion/Kirby-Bauer Test : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .

- MIC Determination : Use broth microdilution (CLSI guidelines) to quantify inhibitory effects. Note: Trifluoromethyl groups may enhance membrane permeability .

- Enzyme Inhibition Assays : Test against bacterial PPTase enzymes (e.g., AcpS) via spectrophotometric monitoring of coenzyme A release .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools aid in planning efficient synthesis pathways for this compound?

- Methodological Answer :

- Retrosynthesis : Break down the molecule into iodobenzamide and trifluoromethylbenzene precursors. AI tools (e.g., Reaxys/Pistachio) predict feasible routes, prioritizing Buchwald-Hartwig amination for C-N bond formation .

- DFT Calculations : Optimize transition states for iodination steps (e.g., Gibbs free energy barriers) to minimize byproducts .

Q. How should researchers address contradictions in biological activity data across different studies (e.g., variable MIC values)?

- Methodological Answer :

- Standardization : Normalize assay conditions (e.g., inoculum size, growth medium pH) to reduce variability .

- Metabolomic Profiling : Use LC-MS/MS to identify bacterial stress responses (e.g., lipid A modifications) that may confer resistance .

- Statistical Validation : Apply ANOVA or mixed-effects models to distinguish biological significance from experimental noise .

Q. What strategies optimize reaction conditions to improve yield and selectivity in large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance iodine solubility and reduce side halogenation .

- Catalysis : Employ Pd(OAc)/Xantphos for efficient C-I bond formation under mild conditions (50°C, 12 h) .

- In-Line Analytics : Use FTIR or ReactIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Replace iodine with bromine or chlorine, and vary substituents on the benzamide ring .

- 3D-QSAR Models : Generate CoMFA/CoMSIA maps to correlate electronic (Hammett σ) and steric parameters with antibacterial activity .

- Crystallography : Resolve X-ray structures of target enzyme complexes (e.g., AcpS) to identify critical binding interactions .

Q. What in silico methods predict the physicochemical properties and drug-likeness of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), aqueous solubility (<10 µM), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess bioavailability .

Q. How can researchers design experiments to study the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

Q. How can multi-omics data (proteomic, transcriptomic) be integrated to elucidate the compound’s mechanism of action?

- Methodological Answer :

- RNA-seq : Profile bacterial transcriptomes post-treatment to identify downregulated pathways (e.g., fatty acid biosynthesis) .

- TMT Proteomics : Quantify enzyme abundance changes (e.g., AcpS) via tandem mass tagging .

- Pathway Enrichment : Use STRING or KEGG to map dysregulated targets onto metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.